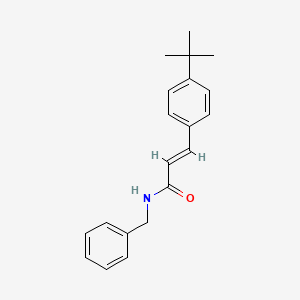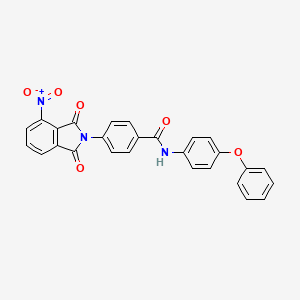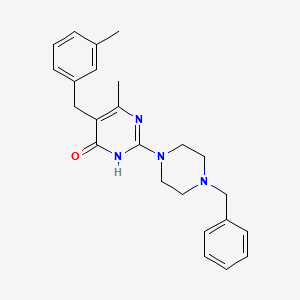![molecular formula C26H23NO4 B6009365 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde](/img/structure/B6009365.png)
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde, also known as PBOX-15, is a novel small molecule inhibitor that has been synthesized and studied for its potential use in cancer treatment. PBOX-15 is a member of the family of piperidine-based compounds that have been shown to have anti-tumor activity in various cancer cell lines.
作用机制
The mechanism of action of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. This compound binds to the active site of the proteasome, preventing the degradation of proteins that are important for cell survival. This leads to the accumulation of toxic proteins in the cell, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, apoptosis, and autophagy, which are all important mechanisms for inhibiting tumor growth. This compound has also been found to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
实验室实验的优点和局限性
One of the advantages of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde is its potency and selectivity for cancer cells. It has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde. One area of interest is the development of more potent and selective analogs of this compound. Another area of research is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the potential use of this compound in other diseases, such as neurodegenerative disorders, is an area of interest for future research.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in various cancer cell lines. Its mechanism of action involves the inhibition of the proteasome, leading to the accumulation of toxic proteins in the cell and ultimately cell death. This compound has several advantages as a potential cancer therapy, including its potency and selectivity for cancer cells. However, there are also limitations to its use, including its poor solubility in water. Future research on this compound is focused on developing more potent and selective analogs, investigating its use in combination with other anti-cancer agents, and exploring its potential use in other diseases.
合成方法
The synthesis of 4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde involves the reaction of 4-formylbenzaldehyde with 3-(4-phenoxybenzoyl)-1-piperidinylamine in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction, followed by a cyclization step to form the piperidine ring. The final product is purified by column chromatography to obtain a pure compound.
科学研究应用
4-{[3-(4-phenoxybenzoyl)-1-piperidinyl]carbonyl}benzaldehyde has been studied extensively for its potential use as an anti-cancer agent. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to be effective in inhibiting the growth of cancer stem cells, which are responsible for tumor recurrence and drug resistance.
属性
IUPAC Name |
4-[3-(4-phenoxybenzoyl)piperidine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-18-19-8-10-21(11-9-19)26(30)27-16-4-5-22(17-27)25(29)20-12-14-24(15-13-20)31-23-6-2-1-3-7-23/h1-3,6-15,18,22H,4-5,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPBZNTXGKTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C=O)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(4-ethylpiperazin-1-yl)methyl]phenyl}-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6009308.png)
![4-(2,3-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6009317.png)
![2-[1-cyclohexyl-4-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6009326.png)
![3-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(2-fluorobenzyl)-2-piperazinone](/img/structure/B6009331.png)
![2-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6009339.png)
![2-[(4-nitrobenzyl)thio]-6-phenyl-4-pyrimidinol](/img/structure/B6009350.png)
![ethyl [3-(2-pyridinylcarbonyl)phenyl]carbamate](/img/structure/B6009353.png)
![N-[3-(butyrylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B6009354.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6009357.png)
![6-chloro-2-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B6009369.png)
![4-{4-[4-(azepan-1-ylmethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}butan-2-ol](/img/structure/B6009375.png)
